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Compound of Interest

Compound Name:
2-(2-Nitrophenoxy)propanoyl

chloride

CAS No.: 360051-40-7

Cat. No.: B2968055

Get Quote

Executive Summary & Compound Profile
2-(2-nitrophenoxy)propanoyl chloride is a highly reactive acyl chloride intermediate used

primarily in the synthesis of aryloxyphenoxypropionate herbicides and optically active

pharmaceutical ingredients. Its high electrophilicity makes it a critical building block for amide

and ester formation.

This guide provides a comprehensive spectroscopic analysis derived from empirical precursor

data and standard functional group transformations. Due to the compound's moisture

sensitivity, spectral acquisition requires strictly anhydrous conditions; the presence of the

corresponding acid (2-(2-nitrophenoxy)propanoic acid) is a common artifact in routine analysis.

Chemical Identity[1][2][3][4][5]
IUPAC Name: 2-(2-nitrophenoxy)propanoyl chloride
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Molecular Formula:

Molecular Weight: 229.62 g/mol

CAS Registry Number: 19499-44-6 (Generic/Isomer specific verification required; often

indexed under acid precursor 13794-10-0 derivatives)

Key Functional Groups: Acyl chloride (-COCl), Ether (-O-), Nitro (-NO

).

Infrared Spectroscopy (FT-IR)
The IR spectrum is the primary tool for monitoring the conversion of the carboxylic acid to the

acid chloride. The shift of the carbonyl stretching frequency is diagnostic.[1]

Diagnostic Bands
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Functional Group
Wavenumber (

)
Intensity

Assignment &
Notes

C=O Stretch 1790 – 1815 Strong

Diagnostic: Acyl

chloride carbonyl.

Significantly shifted

from the acid

precursor (~1720

).

NO

Asymmetric
1525 – 1540 Strong

Characteristic nitro

group stretch.

NO

Symmetric
1345 – 1360 Strong

Characteristic nitro

group stretch.

C-O-C Stretch 1230 – 1250 Medium
Aryl alkyl ether

linkage.

C-Cl Stretch 600 – 800 Medium/Weak

Broad/multiple bands

in the fingerprint

region.

Technical Insight: Incomplete conversion is easily detected by the presence of a broad O-H

stretch (3300–2500

) and a secondary carbonyl peak at ~1720

belonging to the unreacted carboxylic acid.

Nuclear Magnetic Resonance (NMR)
NMR data is critical for confirming the integrity of the aliphatic backbone and the substitution

pattern of the aromatic ring.

H-NMR (400 MHz, CDCl )
Note: Chemical shifts (
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) are reported relative to TMS (0 ppm).

Position (ppm) Multiplicity Integration
Coupling (

Hz)

Assignment
Logic

H-3 (Aryl) 7.95 – 8.05 dd 1H

Deshielded

by ortho-nitro

group.

H-5 (Aryl) 7.50 – 7.60 td 1H
Para to ether,

meta to nitro.

H-4 (Aryl) 7.15 – 7.25 td 1H Para to nitro.

H-6 (Aryl) 7.05 – 7.15 dd 1H

Shielded

relative to H-

3; ortho to

ether oxygen.

-CH 5.10 – 5.25 q 1H

Diagnostic:

Deshielded

by adjacent O

and COCl.

Shifts

downfield

(~+0.4 ppm)

vs. acid.

-CH 1.75 – 1.85 d 3H
Methyl

doublet.

C-NMR (100 MHz, CDCl )
Note: Acyl chloride carbonyl carbons typically appear upfield relative to carboxylic acids in

C NMR, despite the inductive effect of chlorine.
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Carbon Type (ppm) Assignment

C=O 170.0 – 172.0 Acyl chloride carbonyl.

C-O (Ar) 150.5 – 152.0
Aromatic ipso-carbon attached

to oxygen.

C-NO

(Ar)
139.0 – 141.0

Aromatic ipso-carbon attached

to nitro group.

Ar-CH 134.5, 126.0, 122.0, 116.0 Aromatic methine carbons.

-CH 78.0 – 80.0
Aliphatic methine (deshielded

by O and COCl).

-CH 18.0 – 19.5 Methyl carbon.

Mass Spectrometry (MS)
Electron Impact (EI) ionization provides a distinct fragmentation pattern useful for structural

confirmation.

Key Ions (EI, 70 eV)
Molecular Ion (

):

229 (weak).

Isotope Cluster: Distinct 3:1 ratio at

229 and 231 due to

Cl and

Cl.

Base Peak / Major Fragments:
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194 (

): Formation of the acylium ion.

166 (

): Loss of the acid chloride moiety to form the stabilized phenoxyethyl carbocation.

138: Loss of

from the ethyl group (secondary fragmentation).

Fragmentation Pathway Diagram
The following diagram illustrates the logical fragmentation pathways observed in MS analysis.

Molecular Ion (M+)
m/z 229/231

[C9H8ClNO4]+

Acylium Ion
m/z 194

[C9H8NO5]+

- Cl• (35/37)

Phenoxyethyl Cation
m/z 166

[C8H8NO3]+

- COCl•

- CO

Nitrophenol Ion
m/z 139

[C6H5NO3]+

- C2H3 (Vinyl loss)

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathway for 2-(2-nitrophenoxy)propanoyl chloride
showing major diagnostic ions.
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Experimental Synthesis & Validation Protocol
Objective: Synthesis of 2-(2-nitrophenoxy)propanoyl chloride from 2-(2-

nitrophenoxy)propanoic acid.

Reagents
Precursor: 2-(2-nitrophenoxy)propanoic acid (1.0 equiv).

Reagent: Thionyl Chloride (

) (1.5 – 2.0 equiv).

Catalyst: DMF (Dimethylformamide) (1-2 drops, catalytic).

Solvent: Toluene or Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and

a

drying tube (or

inlet).

Dissolution: Suspend 2-(2-nitrophenoxy)propanoic acid in anhydrous toluene (5 mL/g).

Activation: Add catalytic DMF. This forms the reactive Vilsmeier-Haack intermediate,

significantly accelerating the reaction.

Addition: Add

dropwise at room temperature.

Reflux: Heat the mixture to 70–80°C for 2–3 hours. Monitor gas evolution (

and

).
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Completion Check: Monitor by IR (disappearance of broad OH stretch) or TLC (convert an

aliquot to methyl ester with MeOH for easier visualization).

Isolation: Concentrate the mixture under reduced pressure to remove excess

and solvent.

Critical Step: Add fresh toluene and re-evaporate (azeotropic removal of residual

).

Product: The residue is the crude acid chloride, typically a yellow/orange oil or low-melting

solid. Use immediately or store under inert gas at -20°C.

Quality Control (Self-Validating System)
Hydrolysis Test: Add a drop of product to water; immediate precipitation of the solid acid

precursor confirms the active chloride.

Derivatization: React a small sample with excess methanol. Run

H-NMR on the resulting methyl ester. A sharp singlet at ~3.7 ppm (

) confirms the acyl chloride was present and reactive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fsdbs.db.aist.go.jp%2F
https://www.benchchem.com/product/b2968055?utm_src=pdf-custom-synthesis#bc-rfq
https://chemistry.stackexchange.com/questions/106809/the-carbon-13-chemical-shift-of-acyl-chlorides-vs-ketones
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://www.scribd.com/doc/55988705/Insert
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/product/b2968055/docs#technical-monograph-spectroscopic-characterization-of-2-2-nitrophenoxy-propanoyl-chloride
https://www.benchchem.com/product/b2968055/docs#technical-monograph-spectroscopic-characterization-of-2-2-nitrophenoxy-propanoyl-chloride
https://www.benchchem.com/product/b2968055/docs#technical-monograph-spectroscopic-characterization-of-2-2-nitrophenoxy-propanoyl-chloride
https://www.benchchem.com/product/b2968055/docs#technical-monograph-spectroscopic-characterization-of-2-2-nitrophenoxy-propanoyl-chloride
https://www.benchchem.com/product/b2968055?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2968055?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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